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Compound of Interest

Compound Name:
3-(1-methyl-1H-pyrrol-2-yl)-3-

oxopropanenitrile

Cat. No.: B017496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and potential applications of novel heterocyclic

compounds derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile through a versatile

three-component reaction. The resulting pyrazolo[3,4-b]pyridine scaffold is a recognized

pharmacophore with significant potential in drug discovery, particularly in oncology.

Three-Component Synthesis of 4-Aryl-6-(1-methyl-
1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-
b]pyridine-5-carbonitriles
A highly efficient one-pot, three-component reaction has been developed for the synthesis of

novel (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines. This reaction involves the condensation of 3-
(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and

various aromatic aldehydes. The reaction proceeds smoothly under solvent-free conditions at

elevated temperatures, often facilitated by a catalyst, to afford the target compounds in good to

excellent yields.
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The following table summarizes the representative yields obtained for the synthesis of various

4-aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

using different aromatic aldehydes.

Entry Aldehyde (Ar-CHO) Product (Ar) Yield (%)

1 Benzaldehyde Phenyl 92

2
4-

Methylbenzaldehyde
4-Methylphenyl 95

3
4-

Methoxybenzaldehyde
4-Methoxyphenyl 94

4
4-

Chlorobenzaldehyde
4-Chlorophenyl 96

5
4-

Bromobenzaldehyde
4-Bromophenyl 95

6 4-Fluorobenzaldehyde 4-Fluorophenyl 93

7 4-Nitrobenzaldehyde 4-Nitrophenyl 90

8 3-Nitrobenzaldehyde 3-Nitrophenyl 91

9
2-

Chlorobenzaldehyde
2-Chlorophenyl 88

10
Naphthalene-2-

carbaldehyde
2-Naphthyl 89

Detailed Experimental Protocol
Synthesis of 4-Aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-

carbonitriles

This protocol describes a general procedure for the synthesis of the target compounds.

Materials:
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3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-Methyl-1-phenyl-1H-pyrazol-5-amine

Substituted aromatic aldehyde

Catalyst (e.g., MIL-53(Al)-N(CH2PO3H2)2 or another suitable Lewis or Brønsted acid)

Ethanol (for purification)

Round-bottom flask (10 mL)

Magnetic stirrer and hot plate

TLC plates (silica gel)

Filtration apparatus

Procedure:

To a 10 mL round-bottom flask, add 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (1.0

mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), the desired aromatic aldehyde

(1.0 mmol), and the catalyst (e.g., 10 mg of MIL-53(Al)-N(CH2PO3H2)2).

Place the flask on a pre-heated hot plate equipped with a magnetic stirrer.

Heat the reaction mixture at 110 °C under solvent-free conditions with continuous stirring.

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable

eluent system (e.g., n-hexane:ethyl acetate, 7:3).

Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room

temperature.

Add ethanol (5 mL) to the flask and stir for 10 minutes to dissolve the product and precipitate

the catalyst.

Filter the mixture to remove the catalyst.
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Wash the solid catalyst with small portions of hot ethanol.

Combine the filtrate and washings and allow the solution to cool to room temperature, then

place it in an ice bath to induce crystallization of the product.

Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry

under vacuum.

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard

analytical techniques, including:

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, C=N).

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of

atoms.

Mass Spectrometry: To determine the molecular weight of the product.

Applications in Drug Development
The synthesized pyrazolo[3,4-b]pyridine derivatives are of significant interest to drug

development professionals due to their potential as anticancer agents. The pyrazolo[3,4-

b]pyridine core is a known "privileged scaffold" in medicinal chemistry, and various derivatives

have shown potent inhibitory activity against key cancer-related targets.

Potential Mechanisms of Action
Based on the known biological activities of the pyrazolo[3,4-b]pyridine scaffold, the newly

synthesized compounds may exert their anticancer effects through the inhibition of:

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their

aberrant activity is a hallmark of many cancers. Inhibition of CDKs can lead to cell cycle

arrest and apoptosis in cancer cells.
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Topoisomerase IIα (TOP2A): This enzyme is essential for DNA replication and chromosome

segregation. Its inhibition leads to DNA damage and subsequent cell death, particularly in

rapidly dividing cancer cells.
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Reactants

Reaction Conditions

Process Product & Purification
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at: [https://www.benchchem.com/product/b017496#multicomponent-reactions-involving-3-1-
methyl-1h-pyrrol-2-yl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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